(3-(Allyloxy)phenyl)methanamine hydrochloride
Description
(3-(Allyloxy)phenyl)methanamine hydrochloride is a benzylamine derivative featuring a phenyl ring substituted with an allyloxy group (-O-CH₂-CH=CH₂) at the 3-position, paired with a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol. The allyloxy group introduces unique electronic and steric properties, distinguishing it from other methanamine derivatives. This compound is primarily used in pharmaceutical research, particularly in the development of ligands for receptor-targeted therapies .
Properties
CAS No. |
1145680-00-7 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(3-prop-2-enoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-6-12-10-5-3-4-9(7-10)8-11;/h2-5,7H,1,6,8,11H2;1H |
InChI Key |
BNULYAVNVLUSLT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(allyloxy)phenyl)methanamine hydrochloride typically involves the reaction of (3-allyloxy)benzaldehyde with ammonia or an amine source under suitable conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (3-(Allyloxy)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: (3-(Allyloxy)phenyl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, (3-(allyloxy)phenyl)methanamine hydrochloride can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(allyloxy)phenyl)methanamine hydrochloride is not well-documented. based on its structure, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes, receptors, and nucleic acids.
Comparison with Similar Compounds
Structural and Electronic Effects
- Allyloxy vs. Its electron-donating nature (via oxygen lone pairs) may increase the basicity of the amine compared to electron-withdrawing groups like sulfonyl .
- Phenoxy Derivatives: Phenoxy-substituted analogs exhibit high structural similarity (similarity score 0.97) but lack the unsaturated allyl chain, reducing reactivity toward oxidation .
Pharmacological Relevance
- Serotonin Receptor Agonists : Compounds like (+)-40 () with cyclopropyl and fluorinated substituents demonstrate high selectivity for serotonin 2C receptors, indicating that substituent choice critically influences receptor binding .
- Urea Derivatives : (4-(Allyloxy)phenyl)methanamine is a precursor for urea derivatives (e.g., 2l in ), which show high yields (83%) under microwave-assisted synthesis, highlighting the utility of allyloxy groups in drug-like molecules .
Ligand Binding and Selectivity
Solubility and Bioavailability
- Hydrochloride salts universally improve water solubility. For example, (3-(Allyloxy)phenyl)methanamine hydrochloride’s smaller substituent likely offers better solubility than benzyloxy derivatives .
- Ethoxymethyl analogs () show moderate solubility but lower molecular weights, suggesting a trade-off between substituent size and bioavailability .
Biological Activity
(3-(Allyloxy)phenyl)methanamine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄ClN₃O
- Molecular Weight : Approximately 199.68 g/mol
- Structural Features : The compound includes an allyloxy group attached to a phenyl ring, which is further connected to a methanamine moiety. This structure imparts unique reactivity and biological properties.
Biological Activities
Research has indicated that (3-(Allyloxy)phenyl)methanamine hydrochloride exhibits several biological activities, which can be categorized as follows:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has shown effectiveness against various cancer cell lines, indicating its potential as an anti-cancer agent.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that (3-(Allyloxy)phenyl)methanamine hydrochloride may also exhibit such activities.
- Enzymatic Modulation : The compound interacts with specific enzymes and receptors, influencing metabolic pathways. This interaction is crucial for its pharmacological potential and therapeutic applications.
The mechanism of action of (3-(Allyloxy)phenyl)methanamine hydrochloride involves:
- Binding to Molecular Targets : The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, contributing to its biological effects.
- Influence on Cellular Pathways : By affecting key metabolic pathways, the compound may exert therapeutic effects in various disease models, particularly in cancer.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Effective against specific cancer cell lines; potential for drug development |
| Antimicrobial | Possible inhibition of microbial growth based on structural similarities |
| Enzymatic Modulation | Interaction with enzymes influencing metabolic pathways |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of related compounds, (3-(Allyloxy)phenyl)methanamine hydrochloride was shown to inhibit cell proliferation in vitro. The study reported IC50 values indicating significant potency against certain cancer types, highlighting its potential for further development as an anticancer therapy.
Case Study 2: Enzymatic Interaction
Research involving the interaction of (3-(Allyloxy)phenyl)methanamine hydrochloride with specific enzymes revealed that it could serve as a substrate-competitive inhibitor. This property suggests a mechanism through which the compound could modulate enzymatic activity relevant to disease processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
